molecular formula C18H18N2O7S B5135825 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid

4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid

Cat. No. B5135825
M. Wt: 406.4 g/mol
InChI Key: ZUJAPMWVLWIVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid, also known as NBDA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoic acid family and has a molecular weight of 433.47 g/mol.

Scientific Research Applications

4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Another area of research where 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has shown promise is in the development of new antibiotics. 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to have potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics to combat the growing problem of antibiotic resistance.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in key cellular processes. Specifically, 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In bacteria, 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to disrupt the cell membrane and inhibit cell division, leading to the death of the bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid in lab experiments is its high potency and specificity. 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to have potent activity against cancer cells and bacteria, making it a valuable tool for studying these diseases. However, one limitation of using 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its potential toxicity. 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to have toxic effects in some cell types, and care must be taken when using it in lab experiments.

Future Directions

There are many potential future directions for research involving 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. One area of research that shows promise is in the development of new cancer therapies. 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to have potent activity against a variety of cancer cell types, and further research is needed to determine its potential as a cancer therapy.
Another area of research that shows promise is in the development of new antibiotics. 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to have potent activity against a variety of bacteria, including drug-resistant strains, making it a valuable tool for the development of new antibiotics.
In addition, further research is needed to fully understand the mechanism of action of 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid and its potential for use in other disease areas. Overall, 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-nitrobenzyl mercaptan in the presence of acetic anhydride and triethylamine. The resulting compound is then acetylated with thioacetic acid to yield 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. This method has been optimized for high yield and purity and has been widely used in the production of 4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid for research purposes.

properties

IUPAC Name

4,5-dimethoxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-26-15-7-13(18(22)23)14(8-16(15)27-2)19-17(21)10-28-9-11-3-5-12(6-4-11)20(24)25/h3-8H,9-10H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJAPMWVLWIVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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